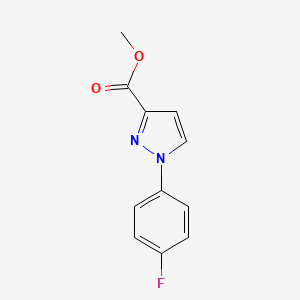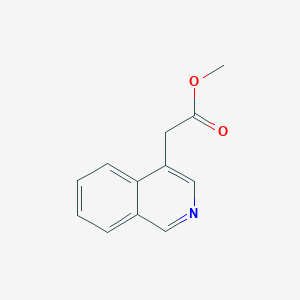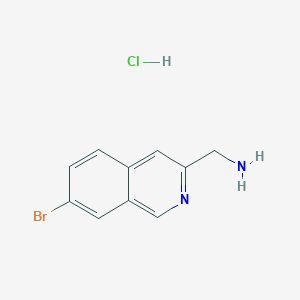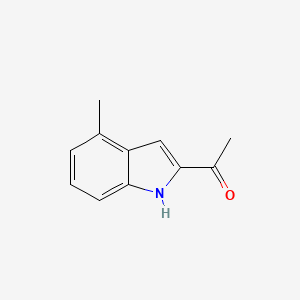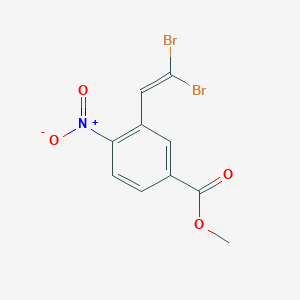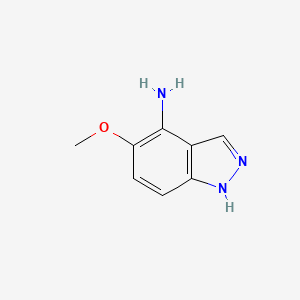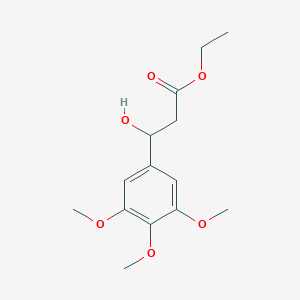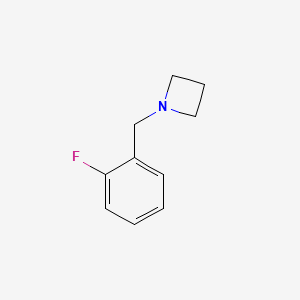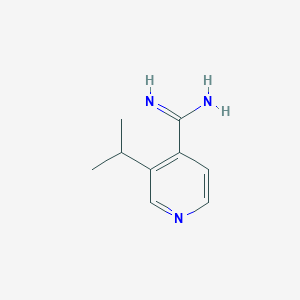
3-Isopropylisonicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylisonicotinimidamide is a chemical compound that belongs to the class of nicotinimidamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid with isopropylamine under specific conditions. The process may include steps such as esterification, amidation, and cyclization to achieve the desired product. Common reagents used in the synthesis include isonicotinic acid, isopropylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
3-Isopropylisonicotinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Isopropylisonicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Nicotinamide: A well-known compound with similar structural features.
Isonicotinamide: Another related compound with comparable properties.
Isopropylamine: Shares the isopropyl group but differs in overall structure.
Uniqueness: 3-Isopropylisonicotinimidamide stands out due to its unique combination of the isonicotinimidamide core and the isopropyl group
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-propan-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3/c1-6(2)8-5-12-4-3-7(8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
Clé InChI |
QBZUMFRIMHIROW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CN=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


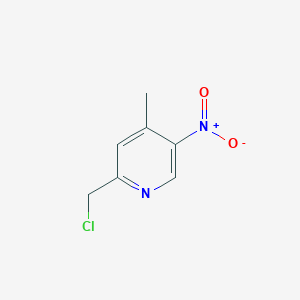
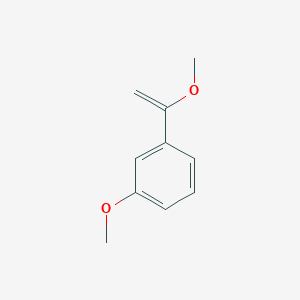
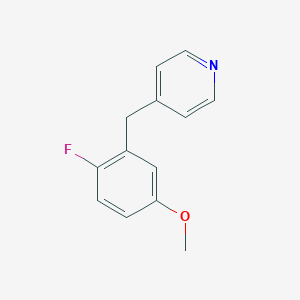
![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
